3-(4-Bromo-3-methylbutyl)thiophene chemical structure and properties
3-(4-Bromo-3-methylbutyl)thiophene chemical structure and properties
An In-depth Technical Guide to 3-(4-Bromo-3-methylbutyl)thiophene for Advanced Research and Development
This guide provides a comprehensive technical overview of 3-(4-Bromo-3-methylbutyl)thiophene, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established chemical principles to offer field-proven insights into its structure, synthesis, properties, and applications.
Core Molecular Profile and Structure
3-(4-Bromo-3-methylbutyl)thiophene is a substituted thiophene characterized by a C4-alkyl chain attached to the 3-position of the thiophene ring. The terminal end of this chain contains a bromine atom, rendering it a versatile intermediate for further chemical modification.
The fundamental structure is detailed below:
Caption: Chemical structure of 3-(4-Bromo-3-methylbutyl)thiophene.
Table 1: Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | 3-(4-Bromo-3-methylbutyl)thiophene | N/A |
| CAS Number | 1340187-79-2 | |
| Molecular Formula | C₉H₁₃BrS | |
| Molecular Weight | 233.17 g/mol | |
| Appearance | Not specified (likely a liquid) | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be immiscible in water; soluble in organic solvents. | [1] |
Strategic Synthesis Pathway
Caption: Proposed synthetic workflow for 3-(4-Bromo-3-methylbutyl)thiophene.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(Thiophen-3-yl)-3-methylbutan-1-ol
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Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of 3-bromothiophene in anhydrous tetrahydrofuran (THF) dropwise.[2] Initiation may require gentle heating or the addition of an iodine crystal. The reaction is exothermic and should be maintained at a gentle reflux until the magnesium is consumed.
-
Alkylation: Cool the resulting Grignard reagent (3-thienylmagnesium bromide) to 0 °C. Add a solution of 3-methyl-3-buten-1-ol in anhydrous THF dropwise. The choice of this specific butenol derivative is strategic; it introduces the required carbon skeleton.
-
Reduction: After the initial reaction, the intermediate alkene must be reduced. The crude product from the previous step is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of Palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality Insight: The Grignard reaction is a classic and reliable method for C-C bond formation. Starting with 3-bromothiophene allows for regioselective functionalization at the 3-position. The subsequent hydrogenation is a clean and efficient method to reduce the double bond without affecting the thiophene ring.
Step 2: Synthesis of 3-(4-Bromo-3-methylbutyl)thiophene
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Bromination: Dissolve the alcohol product from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) and cool to 0 °C. Add phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Carefully pour the reaction mixture into ice-water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel to yield the final product.
Causality Insight: The conversion of the secondary alcohol to an alkyl bromide is a standard functional group transformation. PBr₃ is often preferred for its mild conditions, which helps to prevent acid-catalyzed decomposition or rearrangement, a known issue with some thiophene derivatives.[3]
Predicted Spectroscopic Signature
While experimental spectra are not publicly available, the structure of 3-(4-Bromo-3-methylbutyl)thiophene allows for a reliable prediction of its key spectroscopic features. This is crucial for reaction monitoring and final product confirmation.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z | Rationale |
| ¹H NMR | Thiophene H-2, H-4, H-5 | ~ δ 6.9 - 7.3 ppm | Aromatic protons on the thiophene ring, appearing as complex multiplets.[4] |
| -CH(CH₃)- | Multiplet | Proton on the chiral center, split by adjacent CH₂ and CH₃ groups. | |
| -CH₂-Br | ~ δ 3.4 - 3.6 ppm (Doublet of doublets) | Methylene protons adjacent to the electronegative bromine atom are significantly deshielded.[5] | |
| Thiophene-CH₂- | ~ δ 2.7 - 2.9 ppm (Triplet) | Methylene protons adjacent to the thiophene ring. | |
| -CH₂- (internal) | Multiplet | Aliphatic methylene protons in the middle of the chain. | |
| -CH₃ | ~ δ 1.0 - 1.2 ppm (Doublet) | Methyl group protons coupled to the adjacent methine proton. | |
| ¹³C NMR | Thiophene C (quaternary) | ~ δ 140 ppm | C-3 carbon attached to the alkyl chain. |
| Thiophene CH | ~ δ 120 - 129 ppm | Protonated carbons of the thiophene ring. | |
| -CH₂-Br | ~ δ 35 - 45 ppm | Carbon atom bonded to bromine. | |
| Aliphatic CH & CH₂ | ~ δ 20 - 40 ppm | Remaining aliphatic carbons in the side chain. | |
| -CH₃ | ~ δ 15 - 20 ppm | Methyl carbon. | |
| IR | C-H (thiophene) | ~ 3100 cm⁻¹ | Aromatic C-H stretching.[5] |
| C-H (aliphatic) | 2850 - 2960 cm⁻¹ | Aliphatic C-H stretching. | |
| C=C (thiophene) | ~ 1400-1500 cm⁻¹ | Aromatic skeletal vibrations.[5] | |
| C-Br | 500 - 600 cm⁻¹ | Carbon-bromine stretching vibration.[5] | |
| Mass Spec | Molecular Ion (M⁺) | m/z 232 & 234 | Isotopic pattern characteristic of a single bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| Key Fragments | [M-Br]⁺, fragments from side-chain cleavage. | Loss of bromine is a common fragmentation pathway. |
Reactivity and Applications in Drug Discovery
3-(4-Bromo-3-methylbutyl)thiophene is a bifunctional molecule, with reactivity centered on the alkyl bromide and the thiophene nucleus. This duality makes it a valuable scaffold for building molecular complexity.
Key Reaction Pathways
-
Nucleophilic Substitution: The primary bromide is an excellent electrophilic site for Sₙ2 reactions. This allows for the introduction of a wide variety of nucleophiles (amines, azides, cyanides, thiols, etc.), providing a direct route to diverse functionalized derivatives.
-
Organometallic Chemistry: The thiophene ring can be further functionalized. While direct lithiation of the thiophene ring is possible, it often requires careful control of regioselectivity.[6]
-
Grignard Formation: The alkyl bromide can be converted into a Grignard reagent, transforming the molecule into a nucleophile for reaction with aldehydes, ketones, and other electrophiles.
Caption: Key reactivity pathways for 3-(4-Bromo-3-methylbutyl)thiophene.
Potential as a Pharmaceutical Building Block
Thiophene is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7][8] Its derivatives are integral to drugs with a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[7][9]
-
Scaffold for Bioactive Molecules: The thiophene ring is a bioisostere of the benzene ring, often used to modulate physicochemical properties like solubility and metabolism while maintaining or improving biological activity.[9]
-
Intermediate for Key Drug Classes: Thiophene derivatives are crucial for synthesizing prominent drugs like the antiplatelet agent Clopidogrel and the antibiotic Timentin.[1][10] 3-(4-Bromo-3-methylbutyl)thiophene serves as a versatile intermediate that can be elaborated into complex structures targeting G-protein coupled receptors (GPCRs), kinases, or other important drug targets.[10]
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for brominated organic compounds and thiophene derivatives.
-
General Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.[11]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. Some related compounds, like 3-(bromomethyl)thiophene, can be unstable and are stored over a stabilizing agent like calcium carbonate.[3]
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